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CAS No.: 371770-32-0
Cat. No.: B557504
Get Quote
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)
and mass spectrometry (MS) data for N-a-(9-Fluorenylmethyloxycarbonyl)-L-cyclopropylalanine
(Fmoc-Cpa-OH). This Fmoc-protected amino acid is a valuable building block in solid-phase
peptide synthesis (SPPS), enabling the introduction of the non-canonical cyclopropylalanine
residue into peptide chains. Understanding its spectroscopic and spectrometric properties is
crucial for identity confirmation, purity assessment, and monitoring of coupling reactions in
peptide synthesis.

Core Data Presentation

The following tables summarize the expected quantitative data for Fmoc-Cpa-OH based on
typical values for Fmoc-protected amino acids and the specific structural features of
cyclopropylalanine. While this data is representative, experimental values may vary slightly
based on solvent, concentration, and instrument calibration.

Table 1: Predicted *H NMR Data for Fmoc-Cpa-OH
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.5 brs 1H COOH
~7.80 d 2H Fmoc H4, H5
~7.65 d 2H Fmoc H1, H8
~7.40 t 2H Fmoc H2, H7
~7.30 t 2H Fmoc H3, H6
~5.30 d 1H NH
~4.40 m 1H a-CH
~4.25 t 1H Fmoc H9
~4.15 m 2H Fmoc CH:
~1.70 m 2H 3-CH:z
~0.80 m 1H y-CH
~0.40 m 2H Cyclopropyl CHz
~0.10 m 2H Cyclopropyl CH2

Note: Chemical shifts are referenced to TMS (d = 0.00 ppm). Multiplicity is abbreviated as: s
(singlet), d (doublet), t (triplet), m (multiplet), br (broad).

Table 2: Predicted **C NMR Data for Fmoc-Cpa-OH
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Chemical Shift (6, ppm) Assighment
~175 C=0 (Carboxyl)
~156 C=0 (Urethane)
~144 Fmoc C4a, C4b
~141 Fmoc C8a, C9a
~128 Fmoc C2, C7
~127 Fmoc C3, C6
~125 Fmoc C1, C8
~120 Fmoc C4, C5
~67 Fmoc CH:

~55 a-C

~47 Fmoc C9

~35 B-C

~8 y-C

~4 Cyclopropyl CH2

Table 3: Predicted Mass Spectrometry Data for Fmoc-

Cpa-OH
m/z lon Notes
352.15 [M+H]* Protonated molecular ion
374.13 [M+Na]* Sodium adduct
Characteristic fragment of the
179.08 [Fmoc-H]*
Fmoc group
Fragment from the fluorenyl
153.05 [C12Ho]*
group
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Note: The exact mass of Fmoc-Cpa-OH (C21H21NOa) is 351.15 g/mol . The values presented
are for the most common isotopes.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

o Weigh approximately 5-10 mg of Fmoc-Cpa-OH and dissolve it in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds, or CD30OD).

» Transfer the solution to a standard 5 mm NMR tube.

2. 'H NMR Acquisition:

e Spectrometer: A 400 MHz or higher field NMR spectrometer.

e Solvent: DMSO-ds (allows for the observation of the carboxylic acid and amide protons).
e Temperature: 298 K.

e Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
e Number of Scans: 16-64 scans, depending on the concentration.

¢ Relaxation Delay: 1-2 seconds.

o Spectral Width: Arange of -2 to 12 ppm is typically sufficient.

o Referencing: The residual solvent peak of DMSO-ds (6 = 2.50 ppm) is used for calibration.
3. 13C NMR Acquisition:

e Spectrometer: A 100 MHz or higher (corresponding to the *H frequency) NMR spectrometer.
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Solvent: DMSO-ds.

Temperature: 298 K.

Pulse Program: A standard proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker
instruments).

Number of Scans: 1024 or more scans are typically required due to the low natural
abundance of 13C.

Relaxation Delay: 2 seconds.

Spectral Width: A range of 0 to 200 ppm is appropriate.

Referencing: The solvent peak of DMSO-ds (0 = 39.52 ppm) is used for calibration.

Mass Spectrometry (MS)

1.

Sample Preparation:

Prepare a stock solution of Fmoc-Cpa-OH at a concentration of approximately 1 mg/mL in a
suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

For electrospray ionization (ESI), dilute the stock solution to a final concentration of 1-10
pg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1%
formic acid for positive ion mode).

. ESI-MS Acquisition:

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer
equipped with an ESI source.

lonization Mode: Positive ion mode is typically used to observe protonated molecules
(IM+H]*) and common adducts.

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 pL/min.

Source Parameters:
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o Capillary Voltage: 3-4 kV.
o Nebulizing Gas (N2): Adjust for a stable spray.

o Drying Gas (N2): Set to a temperature and flow rate (e.g., 300-350 °C) to facilitate
desolvation.

e Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z
100-500.

3. Tandem MS (MS/MS) for Fragmentation Analysis:
e Select the precursor ion of interest (e.g., [M+H]* at m/z 352.15) in the first mass analyzer.

 Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon
or nitrogen). The collision energy will need to be optimized to achieve a good fragmentation
pattern.

e Analyze the resulting fragment ions in the second mass analyzer.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization of Fmoc-Cpa-OH
and a simplified representation of its use in peptide synthesis.
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Analytical Workflow for Fmoc-Cpa-OH Characterization

Synthesis & Purification

Synthesis of Fmoc-Cpa-OH

Purification (e.g., Crystallization)

Identity & Puri

y Check

olecular Weight Verification

Spectroscopic & Spectrometric Analysis

NMR Spectroscopy
(*H and 13C)

Data Interpretation

Mass Spectrometry
(ESI-MS and MS/MS)

(Structure Confirmatior)<
(Purity Assessment)k

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of Fmoc-Cpa-OH.
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Fmoc-Cpa-OH in Solid-Phase Peptide Synthesis
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Caption: Role of Fmoc-Cpa-OH in a typical SPPS cycle.

¢ To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic and
Spectrometric Characterization of Fmoc-Cpa-OH]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b557504/docs#in-depth-technical-guide-
spectroscopic-and-spectrometric-characterization-of-fmoc-cpa-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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